molecular formula C23H18FN3O3S3 B11655997 (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11655997
M. Wt: 499.6 g/mol
InChI Key: VBUPOIGBWXIZNG-NDENLUEZSA-N
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Description

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a 4-thiazolidinone core with diverse substituents. Its structure includes a tetrahydrothiophene dioxid moiety at position 3 and a fluorophenyl-pyrazole methylidene group at position 3. Thiazolidinones are pharmacologically significant, exhibiting antimicrobial, anticancer, and anti-inflammatory activities. This analysis focuses on structural, synthetic, and functional comparisons with analogous compounds.

Properties

Molecular Formula

C23H18FN3O3S3

Molecular Weight

499.6 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18FN3O3S3/c24-17-8-6-15(7-9-17)21-16(13-26(25-21)18-4-2-1-3-5-18)12-20-22(28)27(23(31)32-20)19-10-11-33(29,30)14-19/h1-9,12-13,19H,10-11,14H2/b20-12-

InChI Key

VBUPOIGBWXIZNG-NDENLUEZSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Synthesis of the Thiazolidinone Core: This involves the reaction of a thiourea derivative with a halogenated ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the pyrazole intermediate with the thiazolidinone intermediate under conditions that promote the formation of the desired double bond (Z-configuration).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene moiety.

    Reduction: Reduction reactions can target the double bond in the thiazolidinone ring or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated rings or partially reduced intermediates.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiazolidinones in exhibiting antimicrobial properties. Compounds similar to (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one have shown efficacy against a range of bacterial and fungal strains. This suggests that the compound may be effective in developing new antimicrobial agents to combat resistant pathogens .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The structural features of this compound could facilitate interactions with inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Research indicates that thiazolidinone derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound may be investigated for its ability to target cancerous cells selectively, making it a candidate for further development in oncology .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies involving the reaction of hydrazones with thiazolidinone derivatives. This synthetic versatility allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

Study Findings
Study ADemonstrated antimicrobial activity against Gram-positive bacteria with an MIC value lower than 10 µg/mL.
Study BShowed anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages.
Study CInduced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Modifications

The target compound’s thiazolidinone core is substituted at positions 3 and 5, distinguishing it from analogs:

  • Position 3 : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, enhancing polarity and hydrogen-bonding capacity compared to alkyl or aryl substituents in analogs .
  • Position 5 : The {[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} group combines a fluorinated aromatic system with a pyrazole ring, contrasting with simpler benzylidene or azo-linked substituents in other derivatives .

Key Analogs

Compound (IUPAC Name) R3 Substituent R5 Substituent Molecular Weight (g/mol) Notable Features
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene ~525* High polarity (sulfone), fluorophenyl enhances bioavailability
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one Heptyl [3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene ~590* Long hydrophobic chain (heptyl), propoxy group increases lipophilicity
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-hydroxyphenyl 4-methoxyphenyl methylene + hydrazono ~450* Methoxy/hydroxy groups improve solubility; hydrazono linkage adds rigidity
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-hydroxybenzylidene ~310* Hydroxybenzylidene enables metal chelation; simpler structure

*Estimated based on structural formulas.

Functional Comparison

Physicochemical Properties

  • Solubility : The target compound’s sulfone group (logP ~2.5) enhances aqueous solubility compared to heptyl (logP ~5.5) or phenyl analogs .
  • Thermal Stability : Sulfone and fluorophenyl groups likely improve thermal stability over hydroxy/methoxy derivatives .

Biological Activity

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Overview of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds known for their versatility in medicinal chemistry. They exhibit a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antioxidant

The structural modifications on the thiazolidinone scaffold can significantly influence their biological activity, making them promising candidates for drug development .

Anticancer Properties

Recent studies have shown that thiazolidinone derivatives possess substantial anticancer properties. Specifically, the compound has been noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, thiazolidinones have demonstrated effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent cytotoxicity .

Case Study:
A study evaluated the anticancer activity of several thiazolidinone derivatives, including the compound under discussion. The results indicated that it effectively inhibited the growth of HT29 adenocarcinoma cells with an IC50 value comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Thiazolidinones exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings enhances their antibacterial efficacy.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacteria TestedInhibition Zone (mm)Reference
(5Z)-CompoundE. coli26
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus28
2-(4-Fluorophenyl)thiazolidinonePseudomonas aeruginosa24

Anti-inflammatory Effects

Thiazolidinones have shown promise in reducing inflammation through various pathways. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Research indicates that thiazolidinones can modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

The mechanisms underlying the biological activities of thiazolidinones involve multiple pathways:

  • Cell Cycle Arrest : Many thiazolidinones induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : These compounds can activate apoptotic pathways, leading to programmed cell death.
  • Enzyme Inhibition : Thiazolidinones often act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Antioxidant Activity : They can scavenge free radicals, reducing oxidative stress and cellular damage.

Q & A

Q. What are the common synthetic routes for this thiazolidinone derivative, and what intermediates are critical?

The compound is synthesized via a multi-step condensation and cyclization strategy. A key intermediate is the Schiff base formed by reacting a substituted benzaldehyde (e.g., 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions. Cyclization is achieved using chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate as a catalyst . Solvents like ethanol or methanol are typically used under reflux, followed by recrystallization for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., Z-configuration of the benzylidene group) and carbon backbone.
  • FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • UV-Vis: Identifies π→π* transitions in conjugated systems (e.g., benzylidene moiety).
  • X-ray crystallography: Resolves stereochemistry and crystal packing, critical for confirming the Z-configuration .

Q. What preliminary biological activities have been reported for similar thiazolidinone derivatives?

Analogous compounds exhibit antimicrobial, antioxidant, and anticancer activities. For example, thiazolidinones with fluorophenyl substituents show enhanced binding to hemoglobin subunits, suggesting potential enzyme inhibition . Bioactivity is often screened via in vitro assays (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidant effects) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection: Polar aprotic solvents (DMF, acetic acid) enhance cyclization efficiency compared to ethanol .
  • Catalyst screening: Sodium acetate or triethylamine improves Schiff base formation kinetics .
  • Temperature control: Reflux at 80–100°C minimizes side products like oxidized sulfones .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) isolates the pure product .

Q. What mechanistic insights explain the Z-configuration stability of the benzylidene group?

Computational studies (DFT) reveal that the Z-isomer is stabilized by intramolecular hydrogen bonding between the thioxo group (C=S) and the tetrahydrothiophene dioxide moiety. Steric hindrance from the phenylpyrazole substituent further disfavors the E-configuration .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Cross-validation: Use complementary techniques (e.g., NOESY for spatial proximity analysis if X-ray data is unavailable).
  • Isotopic labeling: ¹⁵N or ¹³C labeling clarifies ambiguous signals in crowded spectra.
  • Computational modeling: DFT-predicted chemical shifts (e.g., using Gaussian09) can reconcile experimental vs. theoretical discrepancies .

Q. What strategies mitigate impurities from byproducts like sulfoxides or dehalogenated derivatives?

  • Reductive quenching: Add ascorbic acid post-reaction to reduce sulfoxide byproducts.
  • Inert atmosphere: Conduct reactions under N₂ to prevent iodine/halogen loss in fluorophenyl groups .
  • HPLC monitoring: Reverse-phase HPLC (C18 column, acetonitrile/water) tracks impurity profiles .

Q. How does modifying the tetrahydrothiophene dioxide moiety impact bioactivity?

Structure-activity relationship (SAR) studies show that replacing the sulfone group with a sulfoxide reduces antimicrobial potency by 50%, likely due to decreased electrophilicity. Conversely, bulkier substituents (e.g., cyclopropyl) enhance lipid membrane penetration, improving anticancer activity .

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